![molecular formula C6H11F2NO2 B2797989 2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol CAS No. 1936706-08-9](/img/structure/B2797989.png)
2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol, also known as Difluoroethanolamine, is a synthetic organic compound. It has a molecular weight of 167.16 . The IUPAC name for this compound is 2-(3-(difluoromethoxy)azetidin-1-yl)ethan-1-ol . The InChI code for this compound is 1S/C6H11F2NO2/c7-6(8)11-5-3-9(4-5)1-2-10/h5-6,10H,1-4H2 .
Molecular Structure Analysis
The molecular formula of 2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol is C6H11F2NO2 . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms.Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- 2-Azetidinones, including compounds similar to 2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol, are synthesized and studied for their unique chemical properties and reactions. For example, one study explored the synthesis of novel 2-azetidinones using cycloaddition reactions, highlighting their potential in various chemical applications (Ayyash & Habeeb, 2019).
Biological Activities and Applications :
- These compounds are investigated for their biological activities, such as antimicrobial properties. In one study, azetidin-2-ones exhibited significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Singh & Pheko, 2008).
- Another study discussed the use of azetidin-2-ones in the synthesis of certain antimitotic compounds, indicating their relevance in cancer research and treatment (Twamley et al., 2020).
Material Science and Polymer Research :
- In material science, derivatives of 2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol have been studied for their potential in creating ion-conducting membranes and liquid crystalline materials. For example, a study on poly[2-(aziridin-1-yl)ethanol] and its modifications showed applications in creating liquid crystalline columnar polyamines, which could have implications in developing ion channels (Šakalytė et al., 2013).
Propriétés
IUPAC Name |
2-[3-(difluoromethoxy)azetidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2/c7-6(8)11-5-3-9(4-5)1-2-10/h5-6,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTGGTOOQCAUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCO)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol | |
CAS RN |
1936706-08-9 |
Source


|
| Record name | 2-[3-(difluoromethoxy)azetidin-1-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2797908.png)
![N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2797909.png)
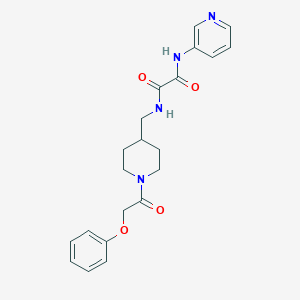
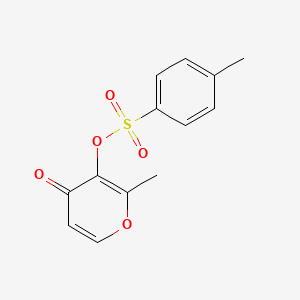
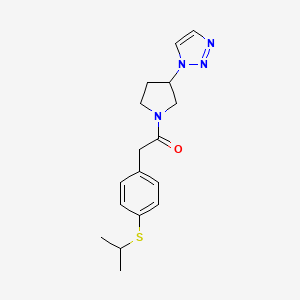
![2-[4-(2-Nitrophenyl)sulfonylpiperazin-2-yl]ethanol](/img/structure/B2797916.png)
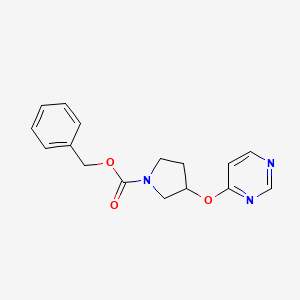

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)
![5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797920.png)
![4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride](/img/structure/B2797923.png)

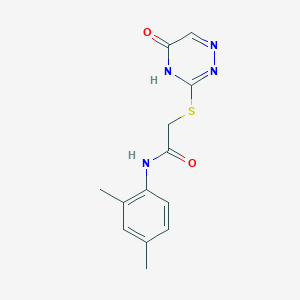
![2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2797928.png)